N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide
Description
This compound is a synthetic small molecule featuring a central isoxazole ring substituted with a 3-methyl group and a carboxamide linker. The carboxamide moiety is further functionalized with two distinct aromatic systems: a 6-fluorobenzo[d]thiazol-2-yl group and a pyridin-2-ylmethyl group.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S/c1-11-8-15(25-22-11)17(24)23(10-13-4-2-3-7-20-13)18-21-14-6-5-12(19)9-16(14)26-18/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVXFVVJMKPPGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common approach is the cyclization of 2-amino-6-fluorobenzothiazole with appropriate reagents to form the isoxazole ring
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorine atom on the benzo[d]thiazole ring can be oxidized under specific conditions.
Reduction: The pyridin-2-ylmethyl group can be reduced to form a pyridin-2-ylmethanol derivative.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Fluorinated benzo[d]thiazole derivatives.
Reduction: Pyridin-2-ylmethanol derivatives.
Substitution: Substituted isoxazole derivatives.
Scientific Research Applications
Anti-Cancer Activity
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| Colo205 | 5.04 |
| U937 | 10 |
| MCF7 | 12 |
| A549 | 13 |
The compound induces G2/M cell cycle arrest and promotes apoptosis through the activation of p53 and mitochondrial-dependent pathways. This mechanism involves an increase in pro-apoptotic factors and alterations in the Bcl-2/Bax protein ratio, leading to enhanced caspase activation.
Anti-Inflammatory Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide also interacts with enzymes such as cyclooxygenase (COX) and phospholipase A2, which are crucial in inflammatory processes. This interaction suggests its potential utility in treating inflammatory diseases by modulating the inflammatory response at the molecular level.
Case Study 1: Cytotoxicity Assessment
A detailed study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant potency against Colo205, suggesting a targeted approach for colorectal cancer treatment.
Key Findings:
- Cell Cycle Arrest : G2/M phase arrest was observed.
- Apoptosis Induction : Increased expression of pro-apoptotic factors and activation of caspases were noted.
This study highlights the compound's dual role in halting cell division and promoting programmed cell death in cancer cells.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues from Published Literature
The following compounds share structural or functional similarities with the target molecule:
Table 1: Key Structural and Physicochemical Comparisons
Functional Group and Pharmacophore Analysis
- Isoxazole vs. Thiazolidinedione/Imidazothiazole Cores: The target molecule’s isoxazole ring (5-membered, O and N heteroatoms) offers distinct electronic properties compared to PB9’s thiazolidinedione (5-membered, S, N, and two ketones) or ND-12025’s imidazothiazole (fused bicyclic system). Isoxazoles are less polar but more metabolically stable than thiazolidinediones, which are prone to hydrolysis .
- Substituent Effects: Fluorine (6-F): Present in both the target compound and PB9, fluorine enhances lipophilicity (logP) and may strengthen hydrogen bonding via its electronegativity. PB9’s IR spectrum confirms C-F stretching at 1220 cm⁻¹ .
Carboxamide Linkers :
- The target’s N-pyridin-2-ylmethyl substituent introduces a basic nitrogen, improving solubility in acidic environments. In contrast, PB9’s pyridinylmethylene group is conjugated to a thiazolidinedione, limiting rotational freedom .
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide is a complex organic compound that has gained attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.
Compound Overview
The molecular formula of this compound is C17H16FN3O2S, and its structure incorporates a fluorinated benzo[d]thiazole moiety, an isoxazole ring, and a pyridine derivative. These structural features contribute to its unique biological activity profile.
Anti-Cancer Properties
Research indicates that this compound exhibits significant anti-cancer activity against various cell lines. Notably, it has shown effectiveness against:
| Cell Line | IC50 (μM) | Effectiveness |
|---|---|---|
| Colo205 | 5.04 - 13 | High |
| U937 | Not specified | Moderate |
| MCF7 | Not specified | Moderate |
| A549 | Not specified | Moderate |
The compound was particularly effective against the Colo205 cell line, where it induced G2/M cell cycle arrest and activated the p53 pathway, leading to increased apoptosis through mitochondrial-dependent mechanisms .
The mechanism by which this compound exerts its effects involves:
- Cell Cycle Regulation : Induction of G2/M phase arrest in cancer cells.
- Apoptosis Induction : Increased levels of p53 and alterations in Bcl-2/Bax ratios leading to caspase activation .
- Target Interaction : Interaction with specific cellular targets involved in cancer progression, which may include kinases and other signaling molecules.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions involving the following steps:
- Formation of the Isoxazole Ring : Using appropriate precursors under controlled conditions.
- Introduction of Fluorinated Moieties : Utilizing fluorinated reagents to achieve the desired substitution on the benzo[d]thiazole ring.
- Pyridine Derivative Incorporation : Attaching pyridine derivatives via nucleophilic substitution reactions.
Specific conditions such as temperature, solvent choice, and catalysts are critical for optimizing yields and purity during synthesis.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Cytotoxicity Studies : In vitro assays demonstrated selective cytotoxicity against tumorigenic cell lines while sparing normal cells, indicating potential therapeutic applications in oncology .
- Mechanistic Studies : Research highlighted the role of mitochondrial pathways in mediating apoptosis, reinforcing the compound's potential as a lead candidate for further drug development .
- Comparative Analysis : Compared to similar compounds with different substituents on the benzothiazole structure, this compound exhibited superior anti-cancer properties, making it a focus for future studies aimed at understanding structure–activity relationships (SAR) in this class of compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
